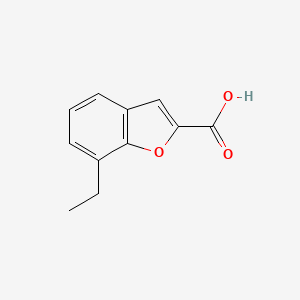

7-Ethyl-1-benzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-6-9(11(12)13)14-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQDRPUJBPBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 7 Ethyl 1 Benzofuran 2 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. For a novel or uncharacterized substance like 7-Ethyl-1-benzofuran-2-carboxylic acid, a combination of NMR, IR, and Mass Spectrometry would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons on the benzene (B151609) ring, and the proton on the furan (B31954) ring. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 7-position of the ethyl substituent. For the parent compound, 1-benzofuran-2-carboxylic acid , the aromatic protons typically appear in the range of δ 7.3-7.8 ppm. guidechem.com For a 7-substituted derivative, a specific splitting pattern would emerge. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom in the molecule. The spectrum would include signals for the two carbons of the ethyl group, the carbons of the benzofuran (B130515) core, and the carbonyl carbon of the carboxylic acid, which is expected to resonate at a characteristic downfield position (often >160 ppm). For comparison, the spectrum of the related ethyl 1-benzofuran-2-carboxylate shows characteristic signals for the benzofuran core and the ester group. acs.org

Expected ¹H NMR Data for this compound (Hypothetical)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet |

| CH₂ (ethyl) | ~2.8 | Quartet |

| Aromatic-H | 7.2 - 7.8 | Multiplets |

| Furan-H (C3) | ~7.5 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. researchgate.net A very broad band would be expected in the region of 2500-3500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the conjugated carboxylic acid. researchgate.net Additional peaks corresponding to C-H stretching of the aromatic ring and the ethyl group, as well as C-O stretching and C=C stretching of the aromatic and furan rings, would also be present. The IR spectrum for the unsubstituted benzofuran-2-carboxylic acid shows these characteristic features. nist.gov

Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3500 | Broad, Strong |

| C-H (Aromatic/Alkyl) | 2850-3100 | Medium-Sharp |

| C=O (Carbonyl) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues about its structure. For this compound (molecular formula C₁₁H₁₀O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (190.20 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). A significant fragment would also likely result from the loss of a methyl group from the ethyl substituent (M-15). While specific data is absent for the acid, a GC-MS spectrum is noted to exist for its t-butylamine salt. chemsynthesis.com

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If suitable crystals of this compound could be grown, this technique would confirm the planarity of the benzofuran ring system, the bond lengths and angles of the entire molecule, and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the crystal lattice. guidechem.com For instance, the crystal structure of 1-benzofuran-2-carboxylic acid reveals a planar molecule with strong hydrogen bonding forming a one-dimensional zig-zag architecture. guidechem.com Similar packing features would be anticipated for the 7-ethyl derivative.

Chromatographic Purity Assessment and Isolation Techniques

The isolation and purification of this compound would typically be achieved using chromatographic techniques. The synthesis of benzofuran derivatives often results in crude products that require purification. researchgate.netacs.org

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography. guidechem.comacs.org

Column Chromatography: For purification, silica (B1680970) gel column chromatography is a standard method. researchgate.net A solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to elute the compound from the column, separating it from impurities. The fractions would be monitored by TLC to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the final purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to obtain a chromatogram, where the purity is determined by the relative area of the product peak.

Computational and Theoretical Investigations of 7 Ethyl 1 Benzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the properties of molecules like 7-Ethyl-1-benzofuran-2-carboxylic acid.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For benzofuran (B130515) derivatives, this is often achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set such as 6-311+G(d,p). jetir.org Studies on the parent compound, 1-benzofuran-2-carboxylic acid, have successfully employed DFT methods to calculate optimized geometric parameters, including bond lengths and angles, which have shown good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. For a related compound, 7-methoxy-benzofuran-2-carboxylic acid, theoretical vibrational spectra generated by DFT calculations have shown excellent correlation with experimentally recorded FT-IR spectra. jetir.org The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 1: Representative Calculated Vibrational Frequencies for Benzofuran-2-carboxylic Acid Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3400-2500 (broad) | ~3400-2525 (broad) jetir.org |

| C=O Stretch (Carboxylic Acid) | ~1690 | ~1690 jetir.org |

| C-O-C Stretch (Furan Ring) | ~1250 | ~1255 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

Note: Data is based on studies of similar benzofuran-2-carboxylic acid derivatives and serves as a predictive model for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying regions that are prone to electrophilic and nucleophilic attack. In benzofuran-2-carboxylic acid derivatives, the MEP typically shows negative potential (red and yellow regions) localized around the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack. researchgate.net The aromatic ring and the ethyl group would exhibit regions of relatively neutral or slightly positive potential.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | ~ -6.4 |

| E_LUMO | ~ -1.6 |

| Energy Gap (ΔE) | ~ 4.8 |

Note: Values are extrapolated from DFT calculations on 1-benzofuran-2-carboxylic acid and are predictive for the 7-ethyl derivative. researchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme.

Benzofuran derivatives have been investigated as inhibitors for various enzymes implicated in disease. For instance, computational studies have explored the docking of benzofuran-2-carboxylic acids into the active site of Pim-1 kinase, a target in cancer therapy. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and salt bridges, between the carboxylic acid group of the ligand and amino acid residues in the active site of the enzyme. researchgate.net For this compound, docking studies could be employed to predict its potential as an inhibitor of various kinases or other enzymes, with the ethyl group potentially influencing binding specificity and affinity through hydrophobic interactions.

In Silico Prediction of Molecular Properties for Research Prioritization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the molecular structure, allowing for the prioritization of compounds with favorable drug-like characteristics. nih.govnih.gov

For this compound, various molecular descriptors can be calculated to predict its ADMET profile. These include lipophilicity (logP), aqueous solubility, and compliance with rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule. researchgate.net By comparing the predicted properties of this compound with those of known drugs and other investigational compounds, researchers can make informed decisions about whether to advance the compound for further synthesis and experimental testing.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 190.20 g/mol | Within typical range for small molecule drugs |

| XlogP | ~2.9 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |

Note: Values are calculated based on the chemical structure and are used for initial screening.

Exploration of Biological Activities of 7 Ethyl 1 Benzofuran 2 Carboxylic Acid and Its Analogues in Vitro Studies

Antimicrobial Properties

Benzofuran (B130515) derivatives are recognized for their potential as antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. nih.govrsc.org The core structure is a versatile foundation for developing new agents to combat a range of microbial infections. nih.govmedcraveonline.com

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Substituted benzofuran-2-carboxylic acids and their derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The introduction of specific functional groups, such as halogens or carboxylic acid moieties, onto the benzofuran ring system can significantly enhance antibacterial potency. nih.govmdpi.commdpi.com

For instance, a series of 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group showed significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compound 8h from this series was particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM. mdpi.com Similarly, studies on other benzofuran derivatives have shown that compounds with a chloro substituent on the benzofuran ring exhibit significant bioactivity. niscair.res.in One study found that a benzofuran carbohydrazide (B1668358) derivative displayed excellent activity against E. coli and S. aureus, while the corresponding benzofuran carboxylic acid was remarkably active against P. aeruginosa and S. pyogenes. rsc.org

In another study, halogenated derivatives of 3-benzofurancarboxylic acid were tested against a panel of bacteria. nih.gov Compounds that contained halogens in the aromatic ring and had two halogens substituting the acetyl group hydrogens were active against Gram-positive cocci, with MIC values between 50 to 200 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 8h (2-salicyloylbenzofuran derivative) | S. faecalis, MSSA, MRSA | MIC | 0.06–0.12 mM | mdpi.com |

| Compound 8f (2-salicyloylbenzofuran derivative) | MRSA | MIC | 0.14 mM | mdpi.com |

| Compound 6i (benzofuran-2-carboxylate 1,2,3-triazole) | E. coli (MTCC-443) | Zone of Inhibition | 10 mm | niscair.res.in |

| Benzofuran carbohydrazide (39) | E. coli, S. aureus | Zone of Inhibition | 27 mm, 26 mm | rsc.org |

| Benzofuran carboxylic acid (40) | P. aeruginosa, S. pyogenes | Zone of Inhibition | 21 mm, 23 mm | rsc.org |

| Compounds III, IV, VI (halogenated 3-benzofurancarboxylic acids) | Gram-positive cocci | MIC | 50-200 µg/mL | nih.gov |

Antifungal Efficacy

The antifungal potential of benzofuran derivatives is well-documented, with some compounds showing efficacy comparable or superior to established antifungal drugs. nih.govmedcraveonline.comrsc.org The natural product Griseofulvin, a benzofuran derivative, is a known antifungal agent. medcraveonline.com Synthetic analogues have also shown significant promise.

Halogenated derivatives of 3-benzofurancarboxylic acid, specifically those containing a halogen in the aromatic ring, exhibited antifungal activity against Candida species with MIC values of 100 μg/mL. nih.gov In a separate study, benzofuran-5-ol (B79771) derivatives were found to be potent antifungal agents, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, which was comparable or superior to 5-fluorocytosine. nih.gov Another series of benzofuranyl pyrazole (B372694) derivatives showed promising activity against C. albicans, with some compounds being more potent than the reference drug fluconazole. rsc.org

The introduction of a fluoro substituent on a phenyl ring attached to the benzofuran structure enhanced antifungal activity against C. albicans. rsc.org Furthermore, amide derivatives of benzodifuran-2-carboxylic acid were screened for activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compounds VI, III (halogenated 3-benzofurancarboxylic acids) | C. albicans, C. parapsilosis | MIC | 100 µg/mL | nih.gov |

| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | MIC | 1.6-12.5 µg/mL | nih.gov |

| Benzofuranyl pyrazole derivatives (56-59) | C. albicans | MIC | More potent than fluconazole | rsc.org |

| Compound 45b (fluoro-substituted phenyl benzofuran) | C. albicans | MIC | More potent than fluconazole | rsc.org |

| Compound 81 (benzofuran-based piperidinyl arylamidrazone) | A. fumigatus | MIC | 25 µg/mL | rsc.org |

| Compound 81 (benzofuran-based piperidinyl arylamidrazone) | C. albicans | MIC | 75 µg/mL | rsc.org |

Antiprotozoal and Antiparasitic Potential

The benzofuran scaffold is a key structural unit in compounds exhibiting a range of biological activities, including antiparasitic effects. nih.govresearchgate.net Natural benzofurans like Conocarpan have been reported to possess antitrypanosomal activity. nih.gov Research has also explored synthetic derivatives for their potential against various parasites. For instance, aurones, which are structurally related to benzofurans, have been shown to interfere with the mitochondrial fumarate (B1241708) reductase of Leishmania major. nih.gov This highlights the potential of the broader benzofuran class of compounds as a source for new antiparasitic drug development. nih.govresearchgate.net

Enzymatic Inhibition Studies

Benzofuran-2-carboxylic acid and its analogues have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Carbonic Anhydrase Inhibition (In Vitro)

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological and pathological processes. acs.org Certain isoforms, particularly hCA IX and hCA XII, are upregulated in hypoxic tumors and are considered valuable therapeutic targets in oncology. acs.orgnih.gov Benzofuran-based carboxylic acids have emerged as effective inhibitors of these cancer-associated CA isoforms. acs.orgnih.govresearchgate.net

A study of novel benzofuran-based carboxylic acids linked to benzoic or hippuric acid moieties revealed potent and selective inhibition of hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. acs.orgnih.gov Specifically, compounds 9b , 9e , and 9f were identified as submicromolar hCA IX inhibitors. acs.orgacs.orgnih.gov These derivatives demonstrated a strong ability to inhibit the target isoforms while showing weaker effects on hCA I and II, indicating a desirable selectivity profile. acs.orgacs.org

Table 3: In Vitro Carbonic Anhydrase Inhibition (KI, µM) by Benzofuran-Based Carboxylic Acids

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

|---|---|---|---|---|---|

| 9b | 4.5 | 42.5 | 0.91 | 7.9 | acs.orgnih.gov |

| 9e | 49.3 | 37.3 | 0.79 | 2.3 | acs.orgnih.gov |

| 9f | >100 | 26.5 | 0.56 | 4.1 | acs.orgnih.gov |

| 11a | 64.7 | 45.3 | 35.7 | 51.4 | acs.orgnih.gov |

| 11b | >100 | 81.2 | 19.0 | 43.8 | acs.orgnih.gov |

5-Lipoxygenase Enzyme Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in numerous diseases. thieme-connect.denih.govfrontiersin.orgresearchgate.net Inhibition of 5-LOX is a therapeutic strategy for managing inflammatory conditions. nih.govfrontiersin.org While direct studies on 7-Ethyl-1-benzofuran-2-carboxylic acid are not specified in the provided results, related structures such as coumarins (1,2-benzopyrones) have been investigated as 5-LOX inhibitors. thieme-connect.de

Coumarins that possess an ortho-dihydroxy moiety, such as esculetin , daphnetin , and fraxetin , are known to suppress the formation of 5-LOX products, with IC₅₀ values in the low micromolar range (1.46 to 10 µM). thieme-connect.de This suggests that benzofuran derivatives, which share structural similarities with coumarins, could also function as 5-LOX inhibitors, representing a promising area for future research.

Table 4: 5-Lipoxygenase Inhibition by Related Coumarin (B35378) Compounds

| Compound | 5-LOX Inhibition (IC₅₀) | Reference |

|---|---|---|

| Esculetin (65) | 1.46 - 10 µM | thieme-connect.de |

| Daphnetin (66) | 1.46 - 10 µM | thieme-connect.de |

| Fraxetin (67) | 1.46 - 10 µM | thieme-connect.de |

Anti-inflammatory Pathways and Mechanisms (In Vitro)

Research into analogues of this compound has revealed significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. In vitro studies on heterocyclic/benzofuran hybrids have demonstrated their potential to suppress inflammation by targeting these pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, certain benzofuran derivatives effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator.

One notable analogue, a piperazine/benzofuran hybrid designated as compound 5d, exhibited a potent inhibitory effect on NO generation with an IC₅₀ value of 52.23 ± 0.97 μM, while showing low cytotoxicity. Further investigation into its mechanism revealed that this compound significantly inhibits the phosphorylation levels of crucial proteins in the NF-κB and MAPK pathways in a dose-dependent manner. This includes the inhibition of:

IKKα/IKKβ (IκB kinase)

IκBα (inhibitor of NF-κB)

p65 (a subunit of the NF-κB complex)

ERK (extracellular signal-regulated kinase)

JNK (c-Jun N-terminal kinase)

p38 (p38 MAPK)

By inhibiting these signaling molecules, the benzofuran analogue effectively down-regulates the inflammatory cascade.

Inhibition of Inflammatory Mediators

Beyond NO, benzofuran derivatives have been shown to suppress the secretion of other pro-inflammatory cytokines. Studies on fluorinated benzofuran and dihydrobenzofuran derivatives in LPS-stimulated macrophages demonstrated inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS) expression. This led to a decrease in the secretion of several inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E₂ (PGE₂). The IC₅₀ values for these compounds highlight their efficacy in controlling inflammatory responses at the cellular level.

Table 1: In Vitro Anti-inflammatory Activity of Benzofuran Analogues

| Compound Type | Cellular Model | Key Target/Pathway | Observed Effect | IC₅₀ Values |

|---|---|---|---|---|

| Piperazine/Benzofuran Hybrid (Compound 5d) | LPS-stimulated RAW 264.7 cells | NF-κB & MAPK Pathways | Inhibition of NO production; Inhibition of IKKα/β, IκBα, p65, ERK, JNK, p38 phosphorylation. | NO Inhibition: 52.23 ± 0.97 μM |

Proapoptotic Mechanisms in Cellular Models (In Vitro)

Analogues of this compound have also been investigated for their potential to induce programmed cell death, or apoptosis, in cancer cell lines. This activity is crucial for potential anticancer therapeutic agents.

Induction of Apoptosis via Intrinsic Pathways

Studies on novel benzofuran-2-carboxamides have shown that specific derivatives can induce apoptosis in tumor cells. For instance, in a panel of human tumor cell lines, compounds identified as 3h (a 2-N-acetamidopyridyl substituted amide) and 6f (a 2-imidazolynyl substituted compound) were found to exert their antiproliferative effects by inducing apoptosis.

Further mechanistic insights come from research on fluorinated benzofuran derivatives tested on the human colorectal adenocarcinoma cell line HCT116. These compounds were found to trigger apoptosis through several key events:

Inhibition of Bcl-2: They inhibited the expression of the anti-apoptotic protein Bcl-2. A reduction in Bcl-2 levels makes cells more susceptible to apoptosis.

Cleavage of PARP-1: The compounds induced a concentration-dependent cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1). Cleavage of PARP-1 by caspases is a hallmark of apoptosis.

DNA Fragmentation: Treatment with these derivatives led to significant DNA fragmentation (approximately 80%), another characteristic feature of late-stage apoptosis.

These findings suggest that benzofuran-2-carboxylic acid analogues can activate the intrinsic apoptotic pathway, making them promising candidates for further investigation in oncology.

Table 2: In Vitro Proapoptotic Activity of Benzofuran Analogues

| Compound Type | Cellular Model | Proapoptotic Mechanism | Observed Effect |

|---|---|---|---|

| Benzofuran-2-carboxamide (B1298429) (Compound 3h) | SW620 (human colon adenocarcinoma) | Apoptosis Induction | Induced concentration-dependent antiproliferative effects through apoptosis. |

| Benzofuran-2-carboxamide (Compound 6f) | SK-BR-3 (human breast adenocarcinoma) | Apoptosis Induction | Showed selective antiproliferative effects by inducing apoptosis. |

| Fluorinated Benzofuran Derivatives | HCT116 (human colorectal adenocarcinoma) | Inhibition of Anti-apoptotic Proteins & DNA Damage | Inhibited Bcl-2 expression; Caused concentration-dependent cleavage of PARP-1; Induced DNA fragmentation (~80%). |

Structure Activity Relationship Sar Studies of 7 Ethyl 1 Benzofuran 2 Carboxylic Acid Derivatives

Impact of Substituents on Biological Activities

The biological profile of 7-Ethyl-1-benzofuran-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the benzofuran (B130515) core. Research has systematically explored these relationships to optimize therapeutic potential.

Influence of Ester Group at C-2 Position

The C-2 position of the benzofuran ring is a critical site for modification, and the introduction of an ester group has been shown to be a pivotal determinant of cytotoxic activity. nih.gov While the free carboxylic acid at this position can contribute to activity, its conversion to various ester or amide derivatives often modulates the compound's properties. For instance, studies on related benzofuran-2-carboxylic acid derivatives have demonstrated that the nature of the ester group can significantly affect lipophilicity and, consequently, cell permeability and biological activity. nih.gov

In a study of related benzofuran derivatives, the conversion of the carboxylic acid to a methyl ester was shown to influence the compound's cytotoxic profile. nih.gov This suggests that for this compound, esterification of the C-2 carboxylic acid could be a viable strategy to enhance its therapeutic index. The size and nature of the alcohol moiety in the ester can be varied to fine-tune the pharmacokinetic and pharmacodynamic properties.

| Compound | C-2 Substituent | General Observation on Activity | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | -COOH | Variable, often serves as a precursor for more active derivatives. | nih.gov |

| Methyl benzofuran-2-carboxylate | -COOCH₃ | Modification of lipophilicity and potential alteration of cytotoxic profile. | nih.gov |

| Ethyl benzofuran-2-carboxylate | -COOCH₂CH₃ | Generally used as a starting material for further derivatization. | researchgate.net |

Role of Substituents on the Benzene (B151609) Ring (e.g., Halogens, Alkyl, Methoxy)

Substituents on the benzene portion of the benzofuran ring, including at the 7-position where the ethyl group is located, play a significant role in modulating biological activity.

Halogens: The introduction of halogen atoms such as chlorine, bromine, or fluorine onto the benzofuran ring has consistently been shown to increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov For example, the presence of a chlorine atom at the para position of a phenyl group attached to the benzofuran core has been linked to significant antiproliferative activity. nih.gov In the context of this compound, the addition of halogens to other available positions on the benzene ring could be a promising strategy to enhance efficacy. The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Methoxy (B1213986) Groups: Methoxy groups on the benzene ring have also been shown to be important for activity. In some series of benzofuran derivatives, the presence of methoxy groups was found to be beneficial for cytotoxic activity. nih.gov For instance, the lack of a methoxy substituent on a heterocyclic ring coupled to the benzofuran was detrimental to its activity in one study. nih.gov

| Substituent Type | General Impact on Biological Activity | Putative Mechanism | Reference |

|---|---|---|---|

| Halogens (Cl, Br, F) | Often increases activity. | Formation of halogen bonds, improved binding affinity. | nih.gov |

| Alkyl Groups (e.g., Ethyl) | Modulates lipophilicity and steric interactions. | Affects cell permeability and target binding. | nih.gov |

| Methoxy Groups | Can be crucial for activity in certain derivatives. | Influences electronic properties and hydrogen bonding potential. | nih.gov |

Effects of Heterocyclic Substitutions

The incorporation of heterocyclic rings into the structure of benzofuran derivatives is a well-established strategy for enhancing biological activity. nih.gov Hybrid molecules that combine the benzofuran scaffold with other heterocycles like imidazole, triazole, piperazine, and quinazolinone have emerged as potent cytotoxic agents. nih.gov These heterocyclic moieties can introduce new binding interactions, improve physicochemical properties, and target different biological pathways. nih.gov For this compound, derivatization with various heterocyclic groups could lead to the discovery of novel compounds with enhanced and selective anticancer properties.

Stereochemical Considerations and Their Implication on Activity

Stereochemistry can play a profound role in the biological activity of drug molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. While specific stereochemical studies on this compound are not extensively reported, the principles of stereoselectivity are highly relevant. If a chiral center is introduced into the molecule, for instance, through modification of the ethyl group or other substituents, it is probable that the resulting enantiomers would display differential activity. This is because biological targets such as enzymes and receptors are chiral, and they will interact differently with each enantiomer. Therefore, the stereospecific synthesis and biological evaluation of individual enantiomers of this compound derivatives would be a critical step in the development of any chiral analog.

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For benzofuran derivatives, a general pharmacophore model for anticancer activity would likely include:

Aromatic features from the benzofuran ring system.

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid or ester).

A hydrogen bond donor (if the carboxylic acid is present).

Hydrophobic regions, such as the ethyl group at C-7.

By analyzing the SAR data from a series of active this compound analogs, a more specific pharmacophore model could be developed. This model would guide the design of new derivatives with optimized interactions with the biological target, potentially leading to increased potency and selectivity. Ligand-based design, which relies on the knowledge of other active molecules, would be instrumental in this process, especially in the absence of a known 3D structure of the target protein.

Role As Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems

The carboxylic acid functional group at the 2-position of the benzofuran (B130515) ring is a key handle for synthetic diversification. It can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, which then serve as precursors for more complex heterocyclic systems. niscair.res.innih.gov

Detailed Research Findings:

Formation of Triazoles: Benzofuran-2-carboxylic acids can be converted to their corresponding esters, which are then further reacted to create key intermediates like prop-2-yn-1-yl benzofuran-2-carboxylate. This intermediate can undergo "click chemistry" reactions with various azides to yield complex benzofuran-2-carboxylate 1,2,3-triazole hybrids. niscair.res.in This multi-step synthesis highlights the role of the initial carboxylic acid as a foundational element for building intricate, multi-ring systems. niscair.res.in The presence of a 7-ethyl group on the benzofuran ring would be carried through this synthesis, influencing the physical and biological properties of the final triazole compounds.

Synthesis of Quinoline Derivatives: The benzofuran nucleus can be incorporated into other significant heterocyclic structures, such as quinolines. Research has demonstrated the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving substituted salicylaldehydes. beilstein-journals.org While this specific example builds the benzofuran ring during the process, it underscores the value of combining these two heterocyclic motifs. A compound like 7-ethyl-1-benzofuran-2-carboxylic acid could theoretically be used in alternative synthetic routes to produce quinolines bearing a 7-ethylbenzofuranyl substituent.

C-H Functionalization and Amide Derivatives: Modern synthetic methods, such as palladium-catalyzed C-H functionalization, have been applied to benzofuran-2-carboxylic acid derivatives. nih.gov In one approach, the carboxylic acid is first converted to an N-(quinolin-8-yl)benzofuran-2-carboxamide. The quinolinyl group acts as a directing group, enabling the selective introduction of aryl or heteroaryl substituents at the C3 position of the benzofuran ring. The directing group can then be removed or replaced via transamidation to yield a wide array of complex C3-substituted benzofuran-2-carboxamides. nih.gov Applying this methodology to this compound would allow for the creation of a library of novel, structurally diverse molecules.

Applications in Material Science Research (Theoretical)

The benzofuran scaffold is not only important in medicinal chemistry but also holds theoretical promise in the field of material science, particularly for organic electronics. alfa-chemistry.comnih.gov The fused aromatic system provides rigidity and electronic properties that are desirable for applications in organic semiconductors. alfa-chemistry.com

Detailed Research Findings:

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are noted for their stability, rigidity, and light-emitting properties, which are essential for carrier transport in OFETs and OLEDs. alfa-chemistry.com The inherent electronic characteristics of the benzofuran ring system, such as a suitable Highest Occupied Molecular Orbital (HOMO) energy level, make it a valuable component in the design of organic semiconductor materials. alfa-chemistry.com Fusing benzofuran with other heterocyclic rings, such as benzothiophene, has been a strategy to create materials with enhanced performance. nih.govacs.org The introduction of substituents like an ethyl group at the 7-position would theoretically modulate the electronic properties, solubility, and solid-state packing of the material, thereby fine-tuning its performance in electronic devices.

Data Tables

Table 1: Physicochemical Properties of Benzofuran-2-carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 193-196 sigmaaldrich.com |

| Ethyl benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.20 | 29-34 |

Note: Specific experimental data for this compound is not widely available in the cited literature. The data for closely related compounds are provided for comparison.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran-2-carboxylic acid |

| Ethyl benzofuran-2-carboxylate |

| Prop-2-yn-1-yl benzofuran-2-carboxylate |

| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid |

| N-(quinolin-8-yl)benzofuran-2-carboxamide |

| Benzothiophene |

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

The synthesis of substituted benzofuran-2-carboxylic acids has traditionally relied on methods like the Perkin rearrangement of 3-halocoumarins. nih.gov While effective, these methods can require harsh conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes tailored to 7-ethyl substituted precursors.

Key areas for exploration include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have become powerful tools for constructing complex heterocyclic systems. numberanalytics.comacs.org Research into the palladium-catalyzed Sonogashira coupling followed by cyclization of a suitably substituted o-iodophenol with a terminal alkyne could provide a direct route. nih.gov Similarly, rhodium-mediated catalysis for the arylation and cyclization of propargyl alcohols with substituted aryl boronic acids offers another promising avenue. nih.gov The development of cobalt-catalyzed C-H activation and functionalization could also offer a more atom-economical approach.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Perkin rearrangement to produce benzofuran-2-carboxylic acids. nih.gov Optimizing these conditions for a 7-ethyl substituted 3-bromocoumarin precursor could provide an expedited pathway to the target molecule. nih.gov

One-Pot Procedures: The development of one-pot tandem reactions, for example, combining the initial formation of the benzofuran (B130515) ring with subsequent functionalization, would enhance synthetic efficiency. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Strategies for 7-Ethyl-1-benzofuran-2-carboxylic acid

| Methodology | General Principle | Potential Advantages for 7-Ethyl Derivative | Key Research Challenge |

|---|---|---|---|

| Modified Perkin Rearrangement | Base-catalyzed ring contraction of a 7-ethyl-3-bromocoumarin. nih.gov | Established route, potentially high yields. nih.gov | Requires synthesis of the specific substituted coumarin (B35378) precursor. |

| Palladium-Catalyzed Cyclization | Coupling of a 2-halo-6-ethylphenol with an alkyne. nih.gov | High modularity and functional group tolerance. | Optimizing catalyst and ligand systems for the sterically hindered substrate. |

| Rhodium-Catalyzed Relay | Arylation and cyclization of propargyl alcohols with boronic acids. nih.gov | Access to diverse derivatives from common building blocks. nih.gov | Controlling regioselectivity with the 7-ethyl substituent. |

Comprehensive Mechanistic Investigations of Biological Activities

Benzofuran derivatives are known to interact with a multitude of biological targets, acting as inhibitors of enzymes like NF-κB, PI3K, and various kinases. nih.govnih.gov The future research imperative for this compound is to move beyond preliminary screening and conduct in-depth mechanistic studies to elucidate how it exerts its biological effects.

Prospective research should include:

Target Identification: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of the compound within cancer cells or pathogenic microbes.

Enzyme Inhibition Kinetics: If the compound shows activity against a particular enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Pathway Analysis: Techniques like Western blotting, qPCR, and reporter gene assays can be used to understand how the compound modulates key signaling pathways (e.g., apoptosis, cell cycle regulation, inflammatory response) downstream of its primary target. For instance, many benzofurans show anticancer activity by inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov

Structural Biology: Co-crystallization of the compound with its target protein or the use of computational docking studies can reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that are critical for its binding and activity. mdpi.com

Advanced SAR and Ligand Design Studies

A systematic exploration of the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of this compound as a lead compound. dntb.gov.uasemanticscholar.orgresearchgate.net The unique electronic (electron-donating) and steric profile of the 7-ethyl group provides a key anchor point for such studies.

Future SAR campaigns should focus on:

Modifications of the Carboxylic Acid: Converting the C2-carboxylic acid to various esters, amides, and other bioisosteres to probe its role in target binding and to improve pharmacokinetic properties. Studies on related benzofuran-2-carboxamides have shown that substitutions on the amide's N-phenyl ring can significantly potentiate anticancer and NF-κB inhibitory activity. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing additional functional groups (e.g., halogens, hydroxyl, methoxy) at other positions of the benzene ring to modulate the electronic landscape and create new interaction points with biological targets.

Hybrid Molecule Design: Fusing the this compound scaffold with other known pharmacophores (e.g., triazoles, pyrimidines) to create hybrid molecules with potential multi-target activity or enhanced potency. nih.govniscair.res.in

Table 2: Illustrative SAR Exploration Plan

| Position of Modification | Example Functional Group | Hypothesized Impact | Primary Goal |

|---|---|---|---|

| C2 (Carboxylic Acid) | Amide, Ester | Alter solubility, cell permeability, and hydrogen bonding capacity. | Improve pharmacokinetic profile and target engagement. nih.gov |

| C5 | Bromo, Nitro | Introduce electron-withdrawing character; potential for halogen bonding. nih.gov | Enhance potency and explore new binding interactions. |

| Ethyl Group at C7 | Propyl, Isopropyl | Modify steric bulk and lipophilicity. | Optimize fit within the target's binding pocket. |

Exploration of New Application Areas in Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold can be developed as a tool for chemical biology research. Its core structure is well-suited for creating probes to study biological processes.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorophore to the benzofuran scaffold could create probes for imaging specific enzymes or cellular components, provided the parent compound shows high affinity and selectivity for a target.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of photoaffinity labels. These tools are invaluable for irreversibly binding to and identifying unknown protein targets of a bioactive small molecule.

Scaffolds for Fragment-Based Drug Discovery: The core structure can be used as a starting fragment in fragment-based screening campaigns against novel and challenging drug targets.

Materials Science Applications: Benzofuran derivatives are being explored for applications in energy storage and catalysis. numberanalytics.com The specific electronic properties conferred by the 7-ethyl group could make this derivative a candidate for the development of novel organic electronic materials or catalysts. numberanalytics.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethyl-1-benzofuran-2-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer : Multi-step synthesis typically involves (i) constructing the benzofuran core via cyclization of substituted phenols or ketones and (ii) introducing the ethyl and carboxylic acid groups via alkylation and oxidation. For example, ethylation can be achieved using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by oxidation of a methyl ester precursor using KMnO₄ in acidic media . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., ethyl groups at δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂; carboxylic acid protons appear as broad singlets around δ 12–13 ppm) .

- FT-IR : Confirms the carboxylic acid moiety via O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀O₃) with a mass accuracy <5 ppm .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. Key parameters include:

- Electrophilic Fukui indices to identify reactive sites for substitution (e.g., C-3 or C-5 positions on the benzofuran ring) .

- HOMO-LUMO gaps to predict redox behavior, particularly for oxidation/reduction reactions involving the carboxylic acid group .

- Solvent models (e.g., PCM) to simulate reaction environments and optimize catalytic conditions .

Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives?

- Methodological Answer : Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic activity) can arise from:

- Structural analogs : Compare activity across derivatives (e.g., 7-Ethyl vs. 7-Methyl or 7-Bromo analogs) to isolate substituent effects .

- Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h incubation) and control for solvent polarity (DMSO concentration ≤0.1%) .

- Meta-analysis : Cross-reference data from multiple studies using platforms like PubChem or ChEMBL to identify trends or outliers .

Q. How can regioselective functionalization of the benzofuran core be achieved for targeted applications?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., methoxy at C-6) to install substituents at C-5 via lithium amide bases .

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts for aryl group introduction at C-3 or C-4 .

- Protection/deprotection : Temporarily block the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.